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Compound of Interest

Compound Name: 4-Chloro-3-fluoroanisole

CAS No.: 501-29-1

Cat. No.: B1586675 Get Quote

Executive Summary
4-Chloro-3-fluoroanisole (CAS 501-29-1) is a critical halogenated aromatic intermediate used

extensively in the synthesis of pharmaceuticals and agrochemicals.[1] Its unique substitution

pattern—combining a methoxy group with adjacent chloro and fluoro substituents—imparts

specific solubility characteristics driven by lipophilicity and electronic distribution.

This guide provides a definitive technical analysis of its solubility across organic solvent

classes. It moves beyond basic data to offer a predictive solvent compatibility matrix,

experimental protocols for solubility determination, and strategic insights for reaction

optimization.

Physicochemical Characterization
Understanding the solubility of 4-Chloro-3-fluoroanisole requires a grounding in its physical

state and molecular properties. Unlike its aniline derivatives (which are often solids), this

compound is a liquid at room temperature, which fundamentally alters handling and solvation

thermodynamics.

Table 1: Core Physicochemical Properties
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Property Value Relevance to Solubility

CAS Number 501-29-1 Unique Identifier

Physical State
Liquid (Colorless to light

yellow)

Miscibility vs. Dissolution

kinetics

Boiling Point 196 °C

High boiling point allows for

high-temperature reactions in

solvents like DMSO/NMP.

Density 1.29 g/mL

Denser than water; forms the

lower layer in aqueous

extractions unless chlorinated

solvents are used.

LogP (Predicted) ~3.0 - 3.2

Highly lipophilic; indicates poor

water solubility and high affinity

for non-polar organics.

Molecular Weight 160.57 g/mol
Low MW facilitates rapid

diffusion in solvents.

Mechanistic Insight: The methoxy group (-OCH₃) adds a degree of polarity, but the electron-

withdrawing halogen atoms (Cl, F) on the benzene ring significantly reduce the basicity of the

ether oxygen. This results in a molecule that is predominantly lipophilic, favoring non-polar to

moderately polar organic solvents.

Solubility Profile & Solvent Compatibility Matrix
The following data synthesizes empirical evidence from synthesis protocols and predictive

solubility modeling based on the Hansen Solubility Parameters (HSP) for halogenated anisoles.

Solvent Classifications[2][3]
Class A: High Solubility (Miscible/Freely Soluble)
These solvents are recommended for stock solution preparation, extraction, and homogenous

reactions.
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Chlorinated Solvents: Dichloromethane (DCM), Chloroform, 1,2-Dichloroethane.

Why: Excellent matching of dispersion forces and polarity. DCM is the gold standard for

extraction from aqueous quench.

Polar Aprotic: Tetrahydrofuran (THF), Ethyl Acetate, Acetone, Acetonitrile.

Why: The ether oxygen in the anisole interacts favorably with these solvents. THF is ideal

for lithiation reactions involving this core.

Aromatic Hydrocarbons: Toluene, Xylene, Benzene.

Why: "Like dissolves like."[2] The aromatic core of the solute interacts via

stacking with the solvent.

Class B: Moderate/Conditional Solubility
Polar Protic: Methanol, Ethanol, Isopropanol.

Behavior: Likely soluble at room temperature, but miscibility may decrease at very low

temperatures (-78 °C). Useful for recrystallization of downstream solid derivatives.

Alkanes: Hexanes, Heptane, Pentane.

Behavior: Soluble, but may require higher volumes compared to DCM. Often used as a

co-solvent to precipitate impurities.

Class C: Insoluble / Immiscible
Water: Practically insoluble (< 0.1 g/L).

Implication: Water is an excellent anti-solvent for precipitation or as a wash phase to

remove inorganic salts during workup.

Table 2: Solvent Selection Guide for Process Chemistry
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Operation Recommended Solvent Rationale

Extraction Dichloromethane (DCM)

High solubility; forms distinct

bottom layer; easy

evaporation.

Lithiation Anhydrous THF or Et₂O

Solubilizes the lithiated

intermediate; stabilizes the

cation.

Coupling (Suzuki) Toluene / 1,4-Dioxane
High boiling point; compatible

with Pd catalysts.

Chromatography Hexane / Ethyl Acetate

Standard non-polar/polar

gradient effectively resolves

the compound.

Experimental Protocols
Protocol A: The "Shake-Flask" Solubility Determination
Use this protocol when exact saturation limits are required for formulation.

Preparation: Add 1.0 mL of the target solvent to a crimp-top HPLC vial.

Saturation: Add 4-Chloro-3-fluoroanisole dropwise with constant agitation (vortexing) at

25°C.

Observation: Continue addition until a distinct phase separation (oiling out) or turbidity

persists for >10 minutes.

Quantification:

Centrifuge the sample to separate phases.

Analyze the supernatant via HPLC-UV (254 nm) against a standard curve.

Calculation:
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Protocol B: Solvent Screening for Reaction Optimization
A self-validating workflow to choose the best solvent for a chemical transformation.

Screening Set: Select 4 solvents with diverse dielectric constants (e.g., Toluene, THF,

Acetonitrile, DMF).

Dissolution Test: Dissolve 100 mg of 4-Chloro-3-fluoroanisole in 1 mL of each solvent.

Reagent Compatibility: Add the specific reagent (e.g., n-BuLi, NBS) on a small scale.

Monitoring: Check for precipitation (bad) or color change (potential reaction). Analyze via

TLC/LC-MS.

Success Criteria: Homogeneous solution throughout the reaction time course.

Visualization: Solvent Selection Decision Tree
The following diagram outlines a logical workflow for selecting the appropriate solvent based on

the intended application (Synthesis, Extraction, or Analysis).
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Start: 4-Chloro-3-fluoroanisole
(Liquid, Lipophilic)

What is the primary goal?

Chemical Synthesis Extraction / Workup Analytical (HPLC/GC)

Reaction Type? Aqueous Phase pH? Reverse Phase (LC)

Acetonitrile/Water

Normal Phase (GC/Flash)

Hexane/EtOAc

Lithiation / Grignard
(Low Temp)

Strong Base

Pd-Coupling / High Temp

Transition Metal

Nucleophilic Sub
(SNAr)

High Heat

THF / Diethyl Ether

Use Anhydrous THF/Et2O

Toluene

Use Toluene/Dioxane

DMF / DMSO

Use DMF/DMSO

Dichloromethane (DCM)
(Bottom Layer)

General Purpose

Ethyl Acetate
(Top Layer)

Avoid Halogens

Click to download full resolution via product page

Caption: Decision matrix for solvent selection based on process requirements. Blue nodes

indicate decision points; white nodes indicate specific conditions.

Safety & Handling Considerations
While 4-Chloro-3-fluoroanisole is a valuable intermediate, its halogenated nature requires

specific safety protocols.

Inhalation Risk: As a liquid with a moderate boiling point, vapor pressure can be significant at

elevated temperatures. Always handle in a fume hood.
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Skin Absorption: The lipophilic nature (LogP ~3.0) suggests it can easily penetrate the

dermal barrier. Nitrile gloves are recommended; for prolonged exposure, double-gloving or

using laminate gloves is advised.

Solvent Reactivity: Avoid using DMSO with strong reducing agents (like hydrides) if the

reaction temperature is uncontrolled, as runaways can occur.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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